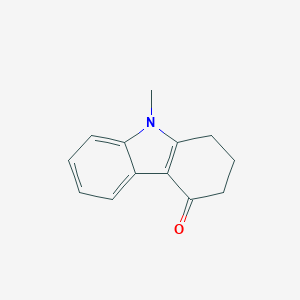

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wirkmechanismus

Target of Action

The primary target of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to nausea and vomiting .

Mode of Action

1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one acts as a potent, highly selective antagonist of the 5-HT3 receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the signal transmission that leads to symptoms such as nausea and vomiting .

Biochemical Pathways

The compound’s action primarily affects the serotonergic pathways in the central nervous system . By blocking the 5-HT3 receptors, it disrupts the normal flow of signals along these pathways, leading to a reduction in symptoms associated with their activation .

Result of Action

The molecular and cellular effects of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one’s action primarily involve the reduction of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the transmission of signals that would normally induce these symptoms .

Biochemische Analyse

Biochemical Properties

It is known that this compound is a key intermediate in the synthesis of ondansetron , a potent and highly selective 5-HT3 antagonist . This suggests that 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one may interact with enzymes, proteins, and other biomolecules involved in the serotonin pathway.

Cellular Effects

Given its role as a precursor in the synthesis of ondansetron , it may influence cell function by modulating the activity of the 5-HT3 receptor, which plays a crucial role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a precursor to ondansetron , it may exert its effects at the molecular level through interactions with the 5-HT3 receptor, potentially influencing enzyme activity, biomolecular binding interactions, and changes in gene expression .

Metabolic Pathways

Given its role as a precursor in the synthesis of ondansetron , it may be involved in the serotonin pathway.

Biologische Aktivität

Overview

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as 9-M-THQ, is an organic compound with significant biological activity primarily associated with its interactions with serotonin receptors. This compound serves as an important precursor in the synthesis of ondansetron, a well-known antiemetic drug. Its structure features a carbazole framework, which is integral to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 224-226 °C |

| Density | 1.275±0.06 g/cm³ (predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

The primary mechanism of action for this compound is its role as a selective antagonist of the 5-HT3 serotonin receptor . This receptor is crucial in mediating nausea and vomiting responses in the central nervous system. By blocking this receptor, 9-M-THQ reduces the incidence of these symptoms, making it a valuable compound in therapeutic applications.

Biological Activities

Research indicates that 9-M-THQ exhibits several biological activities:

- Antiemetic Effects : As a potent antagonist of the 5-HT3 receptor, it effectively reduces nausea and vomiting associated with various conditions.

- Neurological Implications : The compound's structural similarities to carbolines suggest potential roles in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its interaction with serotonin pathways.

- Antimycobacterial Activity : Some studies have indicated that derivatives of carbazole compounds exhibit antimycobacterial properties, although specific data on 9-M-THQ is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 9-M-THQ. Modifications to its core structure can significantly influence its interaction with biological targets. Research into SAR has highlighted the importance of substituents at various positions on the carbazole framework.

Case Study 1: Antiemetic Activity

A study demonstrated that compounds similar to 9-M-THQ effectively reduced nausea in animal models by antagonizing the 5-HT3 receptor. This was particularly noted in experiments involving ondansetron where 9-M-THQ was identified as an impurity during synthesis but still exhibited significant biological activity .

Case Study 2: Neuropharmacological Research

Investigations into carboline derivatives have shown that they may contribute to mood regulation and cognitive functions. While direct studies on 9-M-THQ are sparse, its potential as a precursor in synthesizing more complex structures could lead to novel treatments for psychiatric disorders .

Wissenschaftliche Forschungsanwendungen

Introduction to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

This compound (CAS No. 27387-31-1) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of ondansetron, a widely used antiemetic medication. This article explores the scientific research applications of this compound, its synthesis processes, and relevant case studies.

Synthesis of Ondansetron

One of the primary applications of this compound is its use as an intermediate in the synthesis of ondansetron. Ondansetron is a selective serotonin 5-HT₃ receptor antagonist used primarily for preventing nausea and vomiting caused by chemotherapy and surgery. The synthesis involves several steps:

- Initial Reaction : The compound is reacted with formaldehyde and dimethylamine to produce a key intermediate.

- Final Product Formation : This intermediate undergoes further transformations to yield ondansetron with high purity and yield .

Muscle Relaxation and Antispasmodic Applications

Research has indicated that this compound exhibits properties beneficial for muscle relaxation and antispasmodic effects. It acts as a local anesthetic agent and has potential applications in pain management therapies .

Development of New Pharmaceutical Formulations

The compound's unique structural properties allow it to be modified for developing new drug formulations. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects associated with existing medications.

Case Study 1: Synthesis Optimization for Ondansetron Production

A study focused on optimizing the synthesis pathway of ondansetron from this compound demonstrated improvements in yield by modifying reaction conditions such as temperature and pH levels. This research highlights the importance of this intermediate in achieving efficient pharmaceutical manufacturing processes .

Case Study 2: Antispasmodic Effects in Clinical Trials

Clinical trials investigating the antispasmodic effects of derivatives of this compound showed promising results in reducing muscle spasms in patients with gastrointestinal disorders. These findings indicate potential therapeutic uses beyond its current applications .

Eigenschaften

IUPAC Name |

9-methyl-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUJCWZKJMCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181811 | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-31-1 | |

| Record name | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to study 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives?

A1: Capillary zone electrophoresis (CZE) has been successfully employed to analyze this compound, specifically ondansetron hydrochloride, and its impurities. [] This method offers a rapid and reliable way to quantify these compounds, particularly in pharmaceutical formulations like injectable solutions. [] Further research may explore additional analytical techniques like HPLC or mass spectrometry for comprehensive characterization and quantification.

Q2: How does the structure of this compound derivatives relate to their potential biological activity?

A2: While specific details about the biological activity of this compound are limited in the provided research, the presence of a benzylidene substituent at the 3-position of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one suggests potential for biological activity. [] Further research exploring Structure-Activity Relationships (SAR) is crucial to understand how modifications to this core structure, such as varying substituents or their positions, could impact its interactions with biological targets and influence its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.